An In-depth Technical Guide to the Chemical Properties of 8-Thioadenosine
An In-depth Technical Guide to the Chemical Properties of 8-Thioadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Thioadenosine, a sulfur-substituted purine nucleoside, has garnered significant interest within the scientific community for its diverse biological activities and potential therapeutic applications. As a structural analog of adenosine, it participates in and modulates various cellular signaling pathways, making it a valuable tool for biochemical research and a promising scaffold for drug design. This technical guide provides a comprehensive overview of the core chemical properties of 8-thioadenosine, including its synthesis, stability, and spectroscopic characteristics. Detailed experimental protocols and structured data tables are presented to facilitate its use in a research and development setting. Furthermore, key signaling pathways influenced by 8-thioadenosine are illustrated to provide a deeper understanding of its mechanism of action.
Chemical and Physical Properties
8-Thioadenosine, also known as 8-mercaptoadenosine, is characterized by the substitution of a hydrogen atom with a thiol group at the C8 position of the adenine base. This modification significantly influences its electronic properties, steric hindrance, and potential for intermolecular interactions compared to its parent molecule, adenosine.
Structure and Nomenclature
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Systematic Name: (2R,3R,4S,5R)-2-(6-amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Common Names: 8-Thioadenosine, 8-Mercaptoadenosine
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CAS Number: 3001-45-4
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Molecular Formula: C₁₀H₁₃N₅O₄S
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Molecular Weight: 299.31 g/mol
Physicochemical Data
Quantitative physicochemical data for 8-thioadenosine is crucial for its application in experimental settings, particularly for ensuring accurate dosage and understanding its behavior in physiological environments.
| Property | Value | Experimental Method | Reference |
| pKa | Data not available in search results | Potentiometric Titration | N/A |
| Solubility | Data not available in search results | HPLC-based solubility assay | N/A |
| UV-Vis λmax | Data not available in search results | UV-Vis Spectroscopy | N/A |
Note: While specific experimental values for the pKa, solubility, and UV-Vis λmax of 8-thioadenosine were not found in the search results, general principles suggest that the thiol group would introduce an acidic proton with a pKa in the physiological range, and its solubility would be influenced by the pH of the medium. The UV-Vis spectrum is expected to differ from adenosine due to the sulfur substitution.
Synthesis and Purification
The synthesis of 8-thioadenosine is most commonly achieved through the nucleophilic substitution of a leaving group at the 8-position of an adenosine derivative. A widely used precursor is 8-bromoadenosine.
Synthesis from 8-Bromoadenosine
A common synthetic route involves the reaction of 8-bromoadenosine with a sulfur source, such as thiourea, followed by hydrolysis.
Experimental Protocol: Synthesis of 8-Thioadenosine
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Reaction Setup: To a solution of 8-bromoadenosine (1 equivalent) in a suitable solvent such as n-butanol, add thiourea (excess, e.g., 8 equivalents).
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Reaction Conditions: Reflux the reaction mixture for a specified period (e.g., 28 hours).
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Work-up: After cooling, the precipitate is collected by filtration under reduced pressure.
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Purification: The crude product is recrystallized from water to yield 8-thioadenosine.
Note: This is a generalized protocol based on the synthesis of related thiopurines. Optimization of solvent, temperature, and reaction time may be necessary to maximize yield.
Purification by High-Performance Liquid Chromatography (HPLC)
For high-purity 8-thioadenosine, reversed-phase HPLC is a suitable purification method.
Experimental Protocol: HPLC Purification
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Column: A C18 column is typically used for the separation of nucleosides.
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Mobile Phase: A gradient of a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 5.4) and an organic modifier (e.g., methanol or acetonitrile) is employed.
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Gradient: A typical gradient might start with a low percentage of the organic modifier, which is gradually increased to elute the compound of interest. For example, a linear gradient from 0% to 25% methanol over 16 minutes.
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Detection: The elution of 8-thioadenosine can be monitored by UV absorbance, typically around 260 nm.
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Flow Rate: A flow rate of 0.5 mL/min is a common starting point.
Note: The specific gradient, flow rate, and column dimensions should be optimized for the best separation.
Workflow for HPLC Purification of 8-Thioadenosine
Caption: Workflow for the purification of 8-thioadenosine using HPLC.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and characterization of 8-thioadenosine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 8-thioadenosine were not found in the search results, computational methods can predict the chemical shifts. The expected 1H NMR spectrum would show signals for the ribose protons and the adenine C2-H proton. The 13C NMR would show signals for the ten carbon atoms.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| H-2 | Data not available | C-2 | Data not available |
| H-1' | Data not available | C-4 | Data not available |
| H-2' | Data not available | C-5 | Data not available |
| H-3' | Data not available | C-6 | Data not available |
| H-4' | Data not available | C-8 | Data not available |
| H-5' | Data not available | C-1' | Data not available |
| OH-2' | Data not available | C-2' | Data not available |
| OH-3' | Data not available | C-3' | Data not available |
| OH-5' | Data not available | C-4' | Data not available |
| NH₂ | Data not available | C-5' | Data not available |
Note: DFT-based computational methods can provide accurate predictions of NMR chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 8-thioadenosine. The fragmentation of nucleosides typically involves the cleavage of the glycosidic bond.
Expected Fragmentation Pattern:
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Molecular Ion (M+H)⁺: m/z ~299.08
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Fragment 1 (Adenine-8-thiol base): Cleavage of the glycosidic bond would result in a fragment corresponding to the modified purine base.
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Fragment 2 (Ribose sugar): The corresponding ribose sugar fragment may also be observed.
Note: The exact fragmentation pattern can be influenced by the ionization method used (e.g., ESI, MALDI).
Biological Activity and Signaling Pathways
8-Thioadenosine and its derivatives are known to interact with several key cellular signaling pathways, primarily due to their structural similarity to adenosine.
Toll-Like Receptor (TLR) Agonism
8-Substituted guanosine and adenosine analogs have been identified as agonists for Toll-like receptors 7 and 8 (TLR7/8), which are involved in the innate immune response to viral single-stranded RNA.
Experimental Protocol: TLR7/8 Reporter Assay
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Cell Line: HEK293 cells stably expressing human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are commonly used.
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Treatment: Cells are treated with varying concentrations of 8-thioadenosine.
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Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
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Detection: The SEAP activity in the cell supernatant is measured using a colorimetric or chemiluminescent substrate.
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Analysis: The dose-dependent increase in SEAP activity indicates TLR7/8 agonism.
TLR7/8 Signaling Pathway
Caption: Activation of TLR7/8 by 8-thioadenosine leading to cytokine production.
RNase L Pathway
The 2-5A/RNase L system is an interferon-regulated antiviral pathway. While 2',5'-oligoadenylates (2-5A) are the natural activators of RNase L, the effect of 8-thioadenosine on this pathway is an area of active research.
Experimental Protocol: RNase L Activation Assay
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Cell Culture: A suitable cell line (e.g., A549 lung carcinoma cells) is used.
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Treatment: Cells are treated with 8-thioadenosine.
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RNA Extraction: Total RNA is extracted from the cells after a specific incubation period.
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Analysis: The integrity of ribosomal RNA (rRNA) is analyzed by gel electrophoresis or a bioanalyzer. Cleavage of rRNA into specific fragments is indicative of RNase L activation.
OAS-RNase L Pathway
Caption: The canonical OAS-RNase L antiviral pathway.
Protein Kinase A (PKA) Signaling
As an adenosine analog, 8-thioadenosine has the potential to influence cAMP-dependent protein kinase (PKA) signaling, which is central to many cellular processes.
Experimental Protocol: PKA Activity Assay
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Sample Preparation: Cell lysates or tissue extracts are prepared.
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Assay Principle: A colorimetric or fluorescent assay kit is used. These kits typically employ a specific PKA substrate peptide that is phosphorylated by active PKA in the presence of ATP.
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Detection: A phospho-specific antibody is used to detect the phosphorylated substrate. The signal generated is proportional to the PKA activity in the sample.
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Analysis: The effect of 8-thioadenosine on PKA activity is determined by comparing the signal from treated and untreated samples.
PKA Signaling Pathway
Caption: Overview of the Protein Kinase A (PKA) signaling cascade.
Conclusion
8-Thioadenosine is a versatile molecule with significant potential in chemical biology and drug discovery. Its unique chemical properties, stemming from the C8-thiol substitution, offer opportunities for further chemical modification and exploration of its biological activities. This guide provides a foundational understanding of its key characteristics and methodologies for its study, serving as a valuable resource for researchers in the field. Further investigation is warranted to fully elucidate its physicochemical properties and its precise roles in modulating cellular signaling pathways.
